

Application Notes and Protocols: NMR Spectral Analysis of 22,23-Dihydroavermectin B1a Aglycone

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Compound of Interest

Compound Name: *22,23-Dihydroavermectin B1a aglycon*

Cat. No.: B2661780

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Audience: Researchers, scientists, and drug development professionals.

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as Ivermectin Impurity G, is a key degradation product of Ivermectin, a widely used broad-spectrum antiparasitic agent.^{[1][2]} It is formed by the hydrolysis of the disaccharide unit of ivermectin.^{[1][2]} Understanding the chemical structure of this aglycone is crucial for impurity profiling and stability studies in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. These application notes provide a template and general protocols for the acquisition and analysis of NMR spectral data for **22,23-Dihydroavermectin B1a aglycone**.

While specific, publicly available NMR spectral data for **22,23-Dihydroavermectin B1a aglycone** is limited in the provided search results, the following sections detail the standard experimental protocols and data presentation formats that would be utilized for its structural characterization.

Data Presentation: NMR Spectral Data Tables

Comprehensive NMR analysis involves the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra. The data obtained would be summarized in the following tabular formats for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data for **22,23-Dihydroavermectin B1a Aglycone**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
... (add rows as needed)					

Table 2: ¹³C NMR Spectral Data for **22,23-Dihydroavermectin B1a Aglycone**

Position	Chemical Shift (δ , ppm)	Assignment
... (add rows as needed)		

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain high-quality NMR spectral data for **22,23-Dihydroavermectin B1a aglycone**.

Sample Preparation

- Compound Purity: Ensure the **22,23-Dihydroavermectin B1a aglycone** sample is of high purity (ideally >95%) to avoid interference from other impurities.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar molecules include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

- Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

- Spectrometer: 500 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment (e.g., ' zg30')
- Spectral Width: 0-12 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64 scans
- Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

- Spectrometer: 500 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled ¹³C experiment (e.g., ' zgpg30')
- Spectral Width: 0-220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 scans

- Temperature: 298 K (25 °C)

2D NMR Spectroscopy (COSY, HSQC, HMBC):

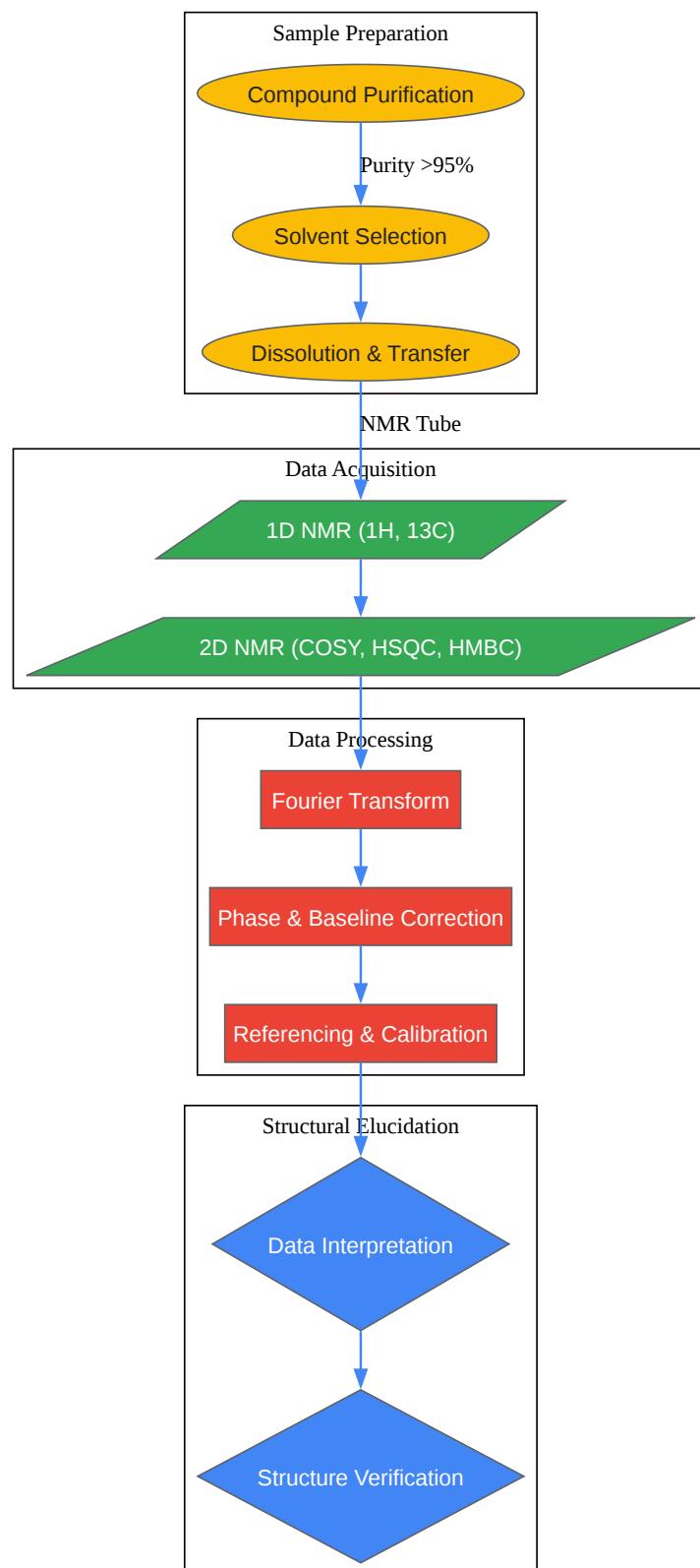
- Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized.
- The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
- The number of increments and scans will vary depending on the sample concentration and the desired resolution.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and list the chemical shifts of all peaks.
- Analysis of 2D Spectra: Correlate the signals in the 2D spectra to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectral analysis of a chemical compound like **22,23-Dihydroavermectin B1a aglycone**.



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Caption: Workflow for NMR-based structural elucidation of a chemical compound.

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References

- 1. 22,23-Dihydroavermectin B1a aglycon | Parasite | 73162-95-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
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